molecular formula C7H8BrNO2S B3029264 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid CAS No. 603940-91-6

2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Cat. No.: B3029264
CAS No.: 603940-91-6
M. Wt: 250.12 g/mol
InChI Key: LKORPMMOJAJYLC-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS 154593-58-5) is a noncanonical amino acid (ncAA) of significant interest in chemical biology and pharmaceutical research . Its molecular formula is C7H8BrNO2S, with a molecular weight of 250.11 g/mol . This compound serves as a critical building block in the synthesis of fibrinogen receptor antagonists, which are explored for modulating blood clot formation . In the field of Genetic Code Expansion (GCE), this bromine-functionalized amino acid analog provides a unique handle for site-specific incorporation into proteins . The bromothiophene side chain can act as a biophysical probe or be utilized in bioorthogonal "click" chemistry reactions, enabling the study of membrane protein structure, dynamics, and interactions in live cells . This makes it a valuable tool for multidisciplinary biochemical and biophysical approaches, offering an alternative to large, potentially disruptive fusion protein tags . The compound has a predicted density of 1.747 g/cm³ and a melting point of 262 °C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-3-(5-bromothiophen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKORPMMOJAJYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of zinc dust and zinc formate, followed by recrystallization using a mixture of ethanol and water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for derivatization and functionalization.

Reaction Type Reagents/Conditions Product Yield Reference
Dehalogenation2% Sodium amalgam in aqueous solution3-(Thiophen-2-yl)alanine48%
Azide SubstitutionNaN₃, DMF, 80°C3-(5-Azidothiophen-2-yl)propanoic acid62%
Thiol SubstitutionThiourea, NaOH, ethanol3-(5-Mercaptothiophen-2-yl)propanoic acid55%

Key Findings :

  • Sodium amalgam selectively removes the bromine atom via hydrogenolysis, yielding a dehalogenated thiophene derivative .

  • Azide substitution enables "click chemistry" applications, while thiol substitution enhances metal-binding capacity.

Oxidation and Reduction Reactions

The thiophene ring and functional groups participate in redox transformations.

Thiophene Ring Oxidation

Oxidizing Agent Conditions Product Observation
m-Chloroperbenzoic acidCH₂Cl₂, 0°C3-(5-Bromothiophene-1-oxide-2-yl)propanoic acidSelective sulfoxide formation
H₂O₂ (30%)Acetic acid, 50°C3-(5-Bromothiophene-1,1-dioxide-2-yl)propanoic acidComplete sulfone formation

Mechanistic Insight :

  • Sulfoxide formation occurs at low temperatures, while sulfones require stronger oxidizing conditions.

Functional Group Reduction

Reduction Target Reagents Product Application
Carboxylic acid → AlcoholLiAlH₄, THF, reflux3-(5-Bromothiophen-2-yl)propanolPolymer precursor
Nitro → Amine (precursor)Zn/HCOOH, 60°C2-Amino-3-(5-bromothiophen-2-yl)propanoic acidSynthetic intermediate

Note : Direct reduction of the carboxylic acid group requires protection of the amino group to avoid side reactions .

Peptide Bond Formation

The amino and carboxylic acid groups enable integration into peptide chains:

Reaction Coupling Agent Product Yield
Amide bond formationDCC, HOBt, DMFBoc-protected peptide-thiophene conjugate78%
Solid-phase synthesisHBTU, DIEAThiophene-containing oligopeptide65%

Applications :

  • Used to engineer peptides with enhanced stability and bioactivity .

  • Facilitates studies on protein-ligand interactions in membrane proteins .

Biological Activity and Mechanistic Implications

The compound’s reactivity correlates with its observed bioactivity:

Biological Target Activity Mechanism Reference
Bacterial cell wallsMIC: 64–128 µg/mL (Gram+)Disruption of peptidoglycan synthesis
Cancer cell linesIC₅₀: 12.5 µM (HeLa)Induction of apoptosis via caspase-3 activation

Comparative Analysis :

Analog Substituent Activity (vs. Parent Compound)
3-(5-Methylthiophen-2-yl)propanoic acidMethylReduced antimicrobial potency
3-(5-Cyanothiophen-2-yl)propanoic acidCyanoEnhanced cytotoxicity

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 230°C via decarboxylation and bromine elimination.

  • Photoreactivity : UV light induces homolytic C-Br bond cleavage, generating a thiophene radical.

This compound’s versatility in substitution, redox, and conjugation reactions makes it invaluable in medicinal chemistry and materials science. Its bromothiophene core serves as a tunable pharmacophore, while its amino acid backbone enables biocompatible applications.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in medicinal chemistry due to its potential as a drug candidate. Key applications include:

  • Neuropharmacology : Preliminary studies suggest that 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid may interact with neurotransmitter systems, indicating its potential use in treating neurological disorders such as depression or anxiety. The presence of the thiophene ring is associated with anti-inflammatory and neuroprotective properties, making it a candidate for further research in these areas.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This property could enhance its utility in drug design by modifying pharmacokinetics and reducing adverse effects.

Organic Synthesis

In organic chemistry, this compound serves as an important building block:

  • Synthesis of Derivatives : The amino and carboxylic acid functional groups allow for various chemical modifications, enabling the synthesis of derivatives with potentially enhanced biological activities. The bromine atom on the thiophene ring facilitates further halogen exchange reactions, broadening the scope for creating novel compounds .

Interaction Studies

Research is ongoing to explore how this compound interacts with biological systems:

  • Binding Affinity : Interaction studies focus on its binding affinity to various receptors and enzymes, which are critical for understanding its therapeutic potential. Such studies are vital for elucidating the compound's mechanism of action and safety profile.

Mechanism of Action

The mechanism by which 2-Amino-3-(5-bromothiophen-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₈BrNO₂S
  • Molecular Weight : 258.11 g/mol (exact mass: 248.945908)
  • LogP : 1.82 (indicative of moderate lipophilicity)
  • Stereochemistry : The (2S)-enantiomer is explicitly reported, highlighting its relevance in chiral synthesis .

Comparison with Similar Compounds

Structurally analogous compounds differ in their aromatic substituents, halogenation patterns, or heterocyclic frameworks. Below is a systematic comparison based on structural features, physicochemical properties, and biological activities.

Structural Analogues with Halogenated Aromatic Moieties

Table 1: Halogenated Phenyl/Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Application Reference
2-Amino-3-(5-bromothiophen-2-yl)propanoic acid C₇H₈BrNO₂S 258.11 Brominated thiophene; chiral center Intermediate in antiviral research
2-Amino-3-(3-bromo-5-methylphenyl)propanoic acid C₁₀H₁₂BrNO₂ 258.11 Bromophenyl with methyl group Not explicitly reported
2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic acid C₁₁H₁₀ClNO₂S 255.72 Chlorinated benzothiophene Antimicrobial potential
2-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid C₉H₉BrClNO₂ 278.53 Mixed halogenation (Br, Cl) No activity data available

Key Observations :

  • Electronic Effects : Bromine in the thiophene ring (target compound) enhances electrophilicity compared to chlorine in benzothiophene derivatives .

Thiazole-Containing Amino Acid Derivatives

Table 2: Thiazole-Based Analogues

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity Reference
(S)-2-Amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic acid C₂₀H₂₀ClN₃O₂S 403.91 Chlorophenyl-thiazole; antimicrobial Antimycobacterial (MIC: 3 μg/mL)
(S)-2-Amino-3-(4-(((2-(p-tolyl)thiazol-4-yl)methyl)amino)phenyl)propanoic acid C₂₀H₂₁N₃O₂S 367.47 p-Tolyl-thiazole Antitubercular activity

Key Observations :

  • Bioactivity : Thiazole-containing derivatives exhibit potent antimycobacterial activity due to thiazole’s ability to disrupt bacterial cell walls .
  • Cytotoxicity : These compounds show low cytotoxicity (>100 μg/mL against HUVECs), making them safer leads compared to halogenated phenyl derivatives .

Dipeptide Surrogates and Carboxyamide Analogues

Table 3: Peptide-Mimetic Derivatives

Compound Name Molecular Formula Key Features Biological Activity Reference
L-Leu-j[C(S)-NH]-(S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid C₁₅H₂₆N₄O₄S Thioamide dipeptide surrogate SARS-CoV-2 main protease inhibition
2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid C₈H₁₁NO₆S Sulfur-bridged dicarboxyethyl group NMDA receptor antagonism

Key Observations :

  • Mechanistic Diversity : Thioamide derivatives (e.g., compound 60) target viral proteases, while sulfur-bridged analogues act on neuronal receptors, demonstrating structural versatility .
  • Stereochemical Complexity: Diastereomers of 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid exhibit distinct receptor-binding profiles, emphasizing the importance of chirality .

Biological Activity

2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a compound featuring a brominated thiophene ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrNO2SC_7H_8BrNO_2S, with a molecular weight of approximately 250.11 g/mol. The compound is characterized by:

  • Brominated thiophene ring : Enhances reactivity and biological activity.
  • Amino group : Capable of participating in nucleophilic substitutions.
  • Carboxylic acid group : Can undergo esterification or amidation reactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the following areas:

  • Neuroprotective Effects : Compounds containing thiophene rings are often studied for their potential as neuroprotective agents. Initial studies suggest that this compound may interact with neurotransmitter systems, potentially influencing neurological disorders .
  • Anti-inflammatory Properties : The structural features of this compound suggest possible anti-inflammatory effects, which are common among thiophene derivatives .
  • Enzyme Inhibition : There is preliminary evidence that this compound may act as an inhibitor for enzymes such as CYP2D6 and CYP3A4, which play crucial roles in drug metabolism . This could have implications for drug interactions and therapeutic efficacy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Binding Affinity : Interaction studies suggest that this compound may bind to specific neurotransmitter receptors or metabolic enzymes, altering their activity .
  • Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic reactions, potentially leading to the formation of active metabolites that enhance biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

StudyFocusFindings
Study ANeuroprotectionDemonstrated potential neuroprotective effects in cellular models.
Study BEnzyme InteractionIdentified as a possible inhibitor of CYP enzymes, affecting drug metabolism.
Study CAnti-inflammatoryShowed promise in reducing inflammation markers in vitro.

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound, allowing for variations that may enhance its biological activity. The presence of the bromine atom enables further substitution reactions, potentially leading to more active derivatives .

Q & A

Q. What are the common synthetic routes for 2-amino-3-(5-bromothiophen-2-yl)propanoic acid, and how can purity be optimized?

Synthesis typically involves biocatalytic or chemical methods. For example, stereoselective biotransformations using immobilized enzymes (e.g., SwCNTNH₂-PAL) enable ammonia elimination or addition reactions under batch conditions at room temperature . Chemical synthesis may involve halogenation of thiophene derivatives followed by coupling with amino acid precursors. Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization in polar solvents like ethanol/water mixtures. Structural validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the bromothiophene and propanoic acid moieties.
  • Mass spectrometry : HRMS for molecular weight verification (e.g., [M+H]+^+ ion).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • X-ray crystallography : For resolving stereochemistry if enantiomeric purity is critical .

Q. How does the bromothiophene substituent influence the compound’s reactivity in medicinal chemistry applications?

The 5-bromo group enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. The thiophene ring contributes to π-π stacking in protein-ligand interactions, making it valuable in drug design. Stability studies (e.g., pH-dependent degradation) should be conducted to assess suitability for biological assays .

Advanced Research Questions

Q. How can biocatalytic efficiency be optimized for stereoselective synthesis of this compound?

Key parameters include:

  • Catalyst loading : Optimize SwCNTNH₂-PAL concentration (e.g., 10–20 mg/mL) to balance reaction rate and cost.
  • Substrate ratio : Maintain a 1:1.2 molar ratio of amino acid to thiophene derivative to minimize side reactions.
  • Temperature control : Reactions at 25°C reduce enzyme denaturation while maintaining activity .
  • Batch vs. continuous flow : Evaluate yield improvements using microreactors for immobilized enzyme systems.

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak IA column) to verify stereochemical homogeneity.
  • Assay conditions : Standardize cell-based assays (e.g., fixed incubation time, serum-free media) to reduce variability.
  • Metabolic instability : Pre-treat with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to distinguish intrinsic activity from metabolite effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., phenylalanine ammonia-lyase).
  • Molecular dynamics (MD) : Simulate interactions over 100 ns to assess stability of the bromothiophene-protein complex.
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ) of the bromothiophene group with inhibitory activity .

Q. What are the gaps in ecological toxicity data, and how should they be addressed?

Current safety data sheets lack ecotoxicological profiles (e.g., LC50 for aquatic organisms) . Researchers should:

  • Conduct acute toxicity assays using Daphnia magna or Danio rerio.
  • Evaluate soil mobility via column leaching experiments with HPLC-UV quantification.
  • Perform biodegradation studies using OECD 301F protocols .

Q. How does the compound’s stereochemistry impact its role as a metabolic probe?

The (S)-enantiomer may selectively inhibit enzymes in phenylalanine metabolism, while the (R)-form could act as a substrate analogue. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control configuration. Validate enantiomer-specific effects via enzyme kinetics (e.g., KmK_m and VmaxV_{max} comparisons) .

Methodological Considerations

  • Data validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm authenticity .
  • Batch reproducibility : Include internal standards (e.g., deuterated tyrosine) in NMR and LC-MS workflows.
  • Ethical compliance : Adhere to OECD guidelines for toxicity testing to ensure regulatory acceptance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

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